molecular formula C12H15ClF3N3O2 B8233150 1-[2-Methoxy-6-(trifluoromethyl)pyridine-3-carbonyl]piperazine hydrochloride

1-[2-Methoxy-6-(trifluoromethyl)pyridine-3-carbonyl]piperazine hydrochloride

Cat. No.: B8233150
M. Wt: 325.71 g/mol
InChI Key: VVFWSRWIWYHNOI-UHFFFAOYSA-N
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Description

1-[2-Methoxy-6-(trifluoromethyl)pyridine-3-carbonyl]piperazine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group and a trifluoromethyl group, along with a piperazine ring

Preparation Methods

The synthesis of 1-[2-Methoxy-6-(trifluoromethyl)pyridine-3-carbonyl]piperazine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized with the desired substituents (methoxy and trifluoromethyl groups) through a series of reactions, such as nucleophilic substitution and electrophilic aromatic substitution.

    Attachment of the Piperazine Ring: The piperazine ring is then attached to the pyridine ring via a carbonyl linkage. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[2-Methoxy-6-(trifluoromethyl)pyridine-3-carbonyl]piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine or piperazine rings.

    Substitution: The methoxy and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-[2-Methoxy-6-(trifluoromethyl)pyridine-3-carbonyl]piperazine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-Methoxy-6-(trifluoromethyl)pyridine-3-carbonyl]piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-[2-Methoxy-6-(trifluoromethyl)pyridine-3-carbonyl]piperazine hydrochloride can be compared with other similar compounds, such as:

    1-[2-Methoxy-6-(trifluoromethyl)pyridine-3-carbonyl]piperidine hydrochloride: This compound has a piperidine ring instead of a piperazine ring, which may result in different biological activities and properties.

    1-[2-Methoxy-6-(trifluoromethyl)pyridine-3-carbonyl]morpholine hydrochloride: The morpholine ring in this compound can lead to different interactions with biological targets compared to the piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]-piperazin-1-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2.ClH/c1-20-10-8(2-3-9(17-10)12(13,14)15)11(19)18-6-4-16-5-7-18;/h2-3,16H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFWSRWIWYHNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(F)(F)F)C(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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